N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Description

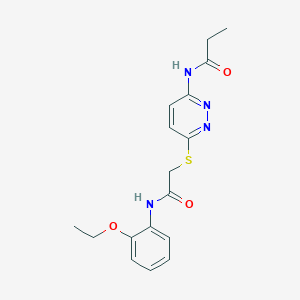

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a pyridazine-based compound featuring a thioether linkage, a 2-ethoxyphenyl substituent, and a propionamide side chain.

Properties

IUPAC Name |

N-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-3-15(22)19-14-9-10-17(21-20-14)25-11-16(23)18-12-7-5-6-8-13(12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKZJFPTWMYSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors to form the pyridazine ring.

Introduction of the Thioether Linkage: This is achieved by reacting the pyridazine derivative with a suitable thiol compound under controlled conditions.

Attachment of the Ethoxyphenyl Group: This step involves the reaction of the intermediate with 2-ethoxyaniline, followed by oxidation to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

(a) Pyrimidinone Derivatives ()

- Compound 2d: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one Core: Pyrimidinone (6-membered ring with two nitrogen atoms). Substituents: Nitrophenyl (electron-withdrawing) and p-tolyl (electron-donating). Key Data: Yield 83.9%, m.p. 227.6–228.6°C, HRMS 397.0971 .

- Compound 2e: 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one Core: Pyrimidinone. Substituents: Methoxyphenyl (electron-donating) and nitrophenyl. Key Data: Yield 79.6%, m.p. 217.1–217.3°C, HRMS 413.0920 .

Comparison with Target Compound :

- The target compound substitutes pyrimidinone with a pyridazine core (6-membered ring with two adjacent nitrogen atoms), which may alter electronic properties and binding affinity.

- The 2-ethoxyphenyl group in the target is less polar than the nitro groups in 2d/2e, likely reducing melting points compared to 2d/2e (e.g., ~217–228°C vs.

(b) Pyridazine Derivatives ()

- (S)-2-Amino-N-cyclopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-propionamide Core: Pyridazine (matches the target). Substituents: Methoxy group at position 6, cyclopropylamine, and a chiral propionamide.

Comparison with Target Compound :

- Both share a pyridazine core, but the target replaces the methoxy group with a thioether-linked 2-ethoxyphenyl moiety, which may enhance steric bulk and alter receptor interactions.

- The cyclopropylamine in the analog is absent in the target, suggesting differences in metabolic stability or toxicity profiles .

Key Observations :

- Pyrimidinone derivatives (2d/2e) exhibit higher melting points (>217°C) due to nitro groups enhancing crystallinity. The target’s ethoxy group may lower this property.

- Yields for 2d/2e (~80%) suggest efficient synthetic routes for thioether-linked heterocycles, which could be applicable to the target’s synthesis.

Functional Implications

- The target’s ethoxy group may instead promote π-stacking or hydrophobic interactions.

- Solubility : The propionamide in the target and (S)-analog could improve water solubility compared to the toluidine group in 2d.

Biological Activity

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a complex structure that includes a pyridazin moiety and an ethoxyphenyl group. Its molecular formula is . The synthesis typically involves multi-step organic reactions, including the formation of the pyridazin ring and the introduction of the ethoxyphenyl group through nucleophilic substitution reactions.

Anticancer Properties

Several studies have indicated that compounds similar to N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exhibit significant anticancer activity. For instance, derivatives containing the pyridazine ring have shown promising results against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide | A549 | 18 | Inhibition of PI3K/Akt pathway |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

Research has also pointed towards antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 |

| Compound D | Escherichia coli | 64 |

| N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide | Pseudomonas aeruginosa | 40 |

The exact mechanism by which N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, it may inhibit key enzymes in metabolic pathways or interfere with cellular processes leading to apoptosis in cancer cells.

Case Studies and Research Findings

- Study on Anticancer Effects : A study conducted on a series of pyridazine derivatives, including N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, showed significant cytotoxicity against lung cancer cell lines. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiazole and pyridazine derivatives. The findings indicated that compounds similar to N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exhibited potent activity against resistant strains of bacteria, suggesting a potential for development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.